molecular formula C8H9ClN2O2 B14764648 6-Chloro-2-methoxy-N-methylnicotinamide

6-Chloro-2-methoxy-N-methylnicotinamide

Cat. No.: B14764648
M. Wt: 200.62 g/mol
InChI Key: WIWGCYXUCCJPND-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol It is a derivative of nicotinamide, featuring a chloro substituent at the 6-position and a methoxy group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N-methylnicotinamide typically involves the chlorination of 2-methoxy-N-methylnicotinamide. One common method includes the reaction of 2-methoxy-N-methylnicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methoxy-N-methylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-N-methylnicotinamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6-chloro-2-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O2/c1-10-7(12)5-3-4-6(9)11-8(5)13-2/h3-4H,1-2H3,(H,10,12)

InChI Key

WIWGCYXUCCJPND-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(C=C1)Cl)OC

Origin of Product

United States

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